![molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, also known as Caged SPN-1-P, is a synthetic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phosphoric acid ester. The “caged” aspect refers to the presence of a photolabile protecting group, which can be removed upon exposure to light, allowing for controlled release of the active molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used as a photolabile protecting group for studying reaction mechanisms and kinetics. The controlled release of the active molecule upon exposure to light allows for precise temporal control in experiments.
Biology
In biological research, this compound is used to study cellular processes and signaling pathways. The photolabile protecting group allows for the controlled release of bioactive molecules within cells, enabling researchers to investigate the effects of these molecules on cellular functions.
Medicine
In medicine, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used in drug delivery systems. The controlled release of active pharmaceutical ingredients upon exposure to light can improve the efficacy and reduce the side effects of certain medications.
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. The photolabile protecting group allows for the controlled release of functional molecules, enabling the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(4-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-methoxyphenyl)ethyl]ester
Uniqueness
The uniqueness of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester lies in its specific photolabile protecting group, which allows for controlled release of the active molecule upon exposure to light. This feature makes it particularly useful in applications requiring precise temporal control, such as in biological and chemical research.
Propriétés
Formule moléculaire |
C26H45N2O7P |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1 |
Clé InChI |
HLEYOUHQJAGNFK-NGLFHMFFSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


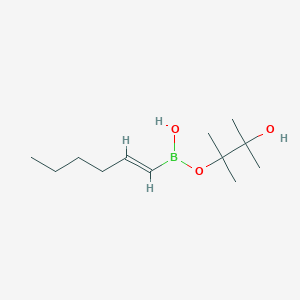
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
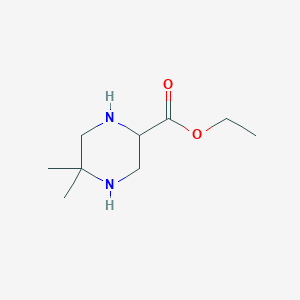
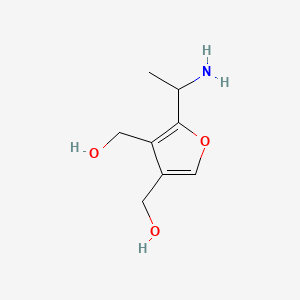
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

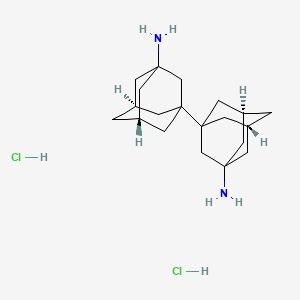
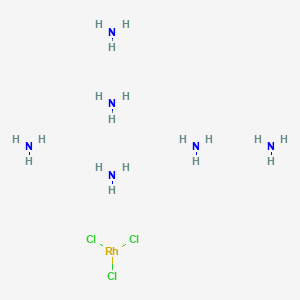



![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
